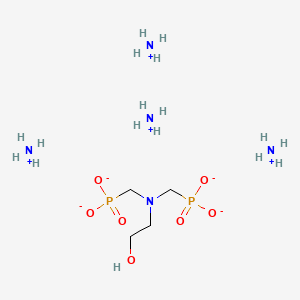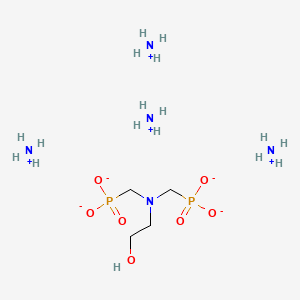
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of dichloroacetyl chloride and diethylamine as key reagents. The process may involve:
Acylation: The benzamide core is acylated using dichloroacetyl chloride in the presence of a base such as pyridine.
Amidation: The resulting intermediate undergoes amidation with diethylamine to form the final product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Dichloroacetyl)amino)-N-(2-(dimethylamino)ethyl)benzamide
- 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)propyl)benzamide
Uniqueness
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propriétés
Numéro CAS |
97598-05-5 |
|---|---|
Formule moléculaire |
C15H22Cl3N3O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
2-[[4-[(2,2-dichloroacetyl)amino]benzoyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H21Cl2N3O2.ClH/c1-3-20(4-2)10-9-18-14(21)11-5-7-12(8-6-11)19-15(22)13(16)17;/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22);1H |
Clé InChI |
ORXMDLXWHZDBBF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
